molecular formula C19H26ClNO3S B2696267 N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide CAS No. 868146-17-2

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide

Cat. No.: B2696267
CAS No.: 868146-17-2
M. Wt: 383.93
InChI Key: FIVFSJHGXRKARW-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H26ClNO3S and its molecular weight is 383.93. The purity is usually 95%.
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Scientific Research Applications

Electrosynthesis and Spectroscopic Characterization of Polymers

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide has been explored in the synthesis of new soluble polymers. These polymers exhibit interesting properties such as solubility in common organic solvents and electrical conductivity, making them potential candidates for applications in electronic devices. The study conducted by Moustafid et al. (1991) demonstrated the electrosynthesis of polymers derived from this compound, highlighting their linear and well-defined polymeric structure and potential for π-electron delocalization and excimer formation, which is significant for optoelectronic applications (Moustafid et al., 1991).

Functionalization of Polymeric Materials

The compound has been utilized in the synthesis of poly(N-protected ethylene imine-alt-ethylene sulfide) to enhance the functionality of polymeric materials. This study by Hori et al. (2011) reveals the potential of such polymers to be modified for various applications, including biomedical and environmental engineering, due to their solubility and thermal stability (Hori et al., 2011).

Reductions with Lithium in Low Molecular Weight Amines

In the context of organic synthesis, the compound has been studied for its reactivity in reductions with lithium, showcasing its versatility in the debenzylation of amides and lactams, which are crucial reactions in pharmaceutical synthesis. This process, detailed by Garst et al. (2000), illustrates the compound's role in generating key intermediates for further chemical transformations (Garst et al., 2000).

Synthesis of Methylbenzenesulfonamide CCR5 Antagonists

The compound's application extends to the development of small molecular antagonists for the prevention of HIV-1 infection, as explored by Cheng De-ju (2015). This research emphasizes the compound's utility in medicinal chemistry for designing new therapeutic agents (Cheng De-ju, 2015).

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO3S/c1-13-6-17(2-3-18(13)20)25(22,23)21-4-5-24-19-10-14-7-15(11-19)9-16(8-14)12-19/h2-3,6,14-16,21H,4-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVFSJHGXRKARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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